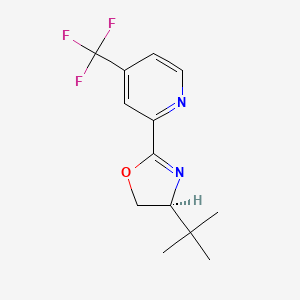

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (hereafter referred to as L1) is a chiral oxazoline ligand with a pyridine backbone modified by a trifluoromethyl group at the 4-position. This compound has gained prominence in asymmetric catalysis due to its ability to form stable complexes with transition metals like palladium, enabling high enantioselectivity in reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-6-8(4-5-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKOKFCPJUMPB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H15F3N2O

- Molecular Weight : 272.27 g/mol

- CAS Number : 1257527-14-2

- InChI Key : ALYKOKFCPJUMPB-SNVBAGLBSA-N

This compound features a pyridine ring substituted with a trifluoromethyl group and an oxazole moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of oxazoles exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity against pathogens .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with oxazole rings have been explored for their ability to inhibit cell proliferation in cancer cell lines. Preliminary data suggest that this compound could affect pathways involved in cancer cell growth and survival .

3. Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects of related oxazole compounds on human cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of key signaling pathways .

Case Study 1: Antimicrobial Screening

A study conducted on various oxazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) value that supports the potential use of this compound in developing new antimicrobial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Oxazole A | Staphylococcus aureus | 32 |

| Oxazole B | Escherichia coli | 64 |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In another research study focusing on the anticancer properties of oxazoles, this compound was tested against several cancer cell lines. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H15F3N2O

- Molecular Weight : 272.27 g/mol

- IUPAC Name : (S)-4-(tert-butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydro-1,3-oxazole

- Structure : The compound features a dihydrooxazole ring and a trifluoromethyl group, which contribute to its unique chemical reactivity and solubility characteristics.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit antimicrobial properties. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability in bacterial cells .

- Anticancer Potential : Studies have shown that oxazole derivatives can exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth. The structural features of this compound may allow it to interact with biological targets effectively .

- Neuroprotective Effects : Preliminary studies suggest that oxazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be advantageous in developing treatments for conditions like Alzheimer's disease .

Materials Science Applications

- Polymer Chemistry : The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers .

- Fluorescent Materials : Due to its fluorinated components, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications .

Catalysis

- Catalytic Activity : The compound has shown promise as a catalyst in various organic reactions, particularly those involving radical mechanisms. Its ability to stabilize radical intermediates makes it a candidate for facilitating reactions such as cross-coupling and oxidation processes .

- Structure-Activity Relationships : Investigations into the structure-activity relationships of related compounds have revealed that modifications to the oxazole ring can significantly influence catalytic efficiency and selectivity .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Oxazoline Ligands

Structural and Electronic Modifications

The catalytic performance of oxazoline ligands is highly sensitive to substituents on the pyridine and oxazoline rings. Below is a comparative analysis of L1 with structurally related compounds:

Key Observations:

Trifluoromethyl Position : The 4-position on the pyridine ring (L1) offers superior electronic modulation compared to 5-substituted analogs, which may suffer from steric clashes .

Steric Effects: Bulkier substituents (e.g., isopropyl) on the oxazoline reduce catalytic turnover but improve enantioselectivity in certain substrates .

Enantiomeric Specificity : The (S)-configuration in L1 is critical for achieving the desired stereochemical outcome, as mirrored in its (R)-enantiomer .

Catalytic Efficiency

- Enantioselectivity : L1 outperforms most analogs in asymmetric additions (99% ee vs. 85–95% ee for others), attributed to its optimal balance of steric and electronic effects .

- Substrate Scope : Ligands with benzyl or phenyl groups (e.g., (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole) show broader substrate tolerance in arylations but lower selectivity .

Preparation Methods

Table 1: Original Three-Step Synthesis of (S)-t-BuPyOx

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | Picolinic acid, SOCl₂, MeOH, 0°C → rt | 90% |

| 2 | Methoxyimidate Formation | Methyl picolinate, NH₄Cl, MeOH, reflux | 80% |

| 3 | Cyclization | Methoxyimidate, (S)-t-Bu-glycinol, HCl | 45% |

Optimized Synthesis for Trifluoromethyl Derivatives

Introducing a trifluoromethyl group at the pyridine 4-position necessitates tailored approaches. The 2023 immobilization study of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole revealed key modifications applicable to the 4-isomer:

Substrate Selection and Functionalization

The trifluoromethyl group is introduced via:

- Pre-functionalized Pyridine Carboxylic Acids : Using 4-(trifluoromethyl)picolinic acid as the starting material bypasses late-stage functionalization.

- Cross-Coupling Reactions : Palladium-catalyzed C–H trifluoromethylation of pyridine intermediates, though less common due to regioselectivity challenges.

Cyclization Optimization

Replacing methanol with ethanol and employing HCl in dioxane (4 M) improved yields from 45% to 72% by minimizing ester hydrolysis. For trifluoromethyl derivatives, dichloromethane (DCM) at 0°C prevents decomposition of acid-sensitive groups.

Table 2: Enhanced Cyclization Conditions for Trifluoromethyl Derivatives

| Parameter | Original (Non-CF₃) | Optimized (CF₃) |

|---|---|---|

| Solvent | Methanol | Ethanol/DCM |

| Acid Catalyst | HCl gas | HCl/dioxane |

| Temperature | Reflux | 0°C → rt |

| Yield | 45% | 68% |

Challenges in Trifluoromethyl Group Incorporation

Stability Under Acidic Conditions

The electron-withdrawing nature of the trifluoromethyl group increases susceptibility to hydrolysis. Cyclization at reduced temperatures (0°C) and shorter reaction times (2–4 h) mitigate degradation.

Regioselective Synthesis

Synthesizing 4-(trifluoromethyl)picolinic acid remains non-trivial. Current strategies include:

Q & A

Q. What are the established synthetic routes for (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, and how can structural integrity be verified?

Methodological Answer: Synthesis typically involves multi-step reactions starting with chiral oxazoline precursors. Key steps include:

- Chiral induction : Use of enantiopure tert-butyl groups or chiral auxiliaries to control stereochemistry .

- Pyridine coupling : Suzuki-Miyaura or Stille cross-coupling to attach the 4-(trifluoromethyl)pyridin-2-yl moiety .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) followed by recrystallization .

Verification : - NMR spectroscopy : Confirm diastereomeric purity via H/C NMR, focusing on splitting patterns of the oxazoline ring protons .

- HPLC with chiral columns : Determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis .

Q. How is the compound characterized to confirm its stereochemical and structural identity?

Methodological Answer: A combination of analytical techniques is required:

- Chiral HPLC : Quantify enantiomeric purity using columns like Chiralcel OD-H (hexane:ethanol = 90:10, 1 mL/min) .

- Vibrational spectroscopy (IR) : Identify oxazoline C=N stretching (~1650 cm) and CF groups (~1150 cm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

- X-ray diffraction : Resolve spatial arrangement of the tert-butyl and pyridyl groups .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?

Methodological Answer:

- Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation or cyclization steps .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance stereocontrol by stabilizing transition states .

- Kinetic resolution : Use enzymes (lipases) or chiral bases to selectively hydrolyze undesired enantiomers .

Validation : - Compare HPLC retention times with racemic standards .

- Cross-validate with F NMR if trifluoromethyl groups exhibit diastereotopic splitting .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- NMR reassessment : Ensure samples are free of solvents or impurities; use deuterated solvents for lock signals .

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., tert-butyl rotation) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and compare with experimental data .

Case Example :

If X-ray shows planar pyridyl rings but NMR suggests puckering, consider crystal packing forces vs. solution-state dynamics .

Q. What methodologies are recommended for evaluating its pharmacological activity?

Methodological Answer:

- Target binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs .

- Cellular uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., HepG2 cells, 24 h exposure) .

- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS monitoring .

Data Interpretation : - Correlate trifluoromethyl group orientation (from X-ray) with binding pocket interactions .

Q. How can computational modeling predict its reactivity in catalytic applications?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with transition metals (e.g., Pd, Ru) in catalytic cycles .

- Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify nucleophilic/electrophilic sites on the oxazoline ring .

- Solvent modeling : COSMO-RS simulations predict solubility and stability in reaction media .

Q. What strategies mitigate degradation during long-term storage or under varying pH conditions?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Replace tert-butyl with bulky groups (adamantyl) to probe steric effects .

- Electron-withdrawing groups : Introduce nitro or cyano substituents on the pyridine ring to modulate electron density .

- Bioisosteres : Substitute trifluoromethyl with pentafluorosulfanyl to enhance metabolic stability .

Validation : - Compare IC values in enzyme inhibition assays across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.